Bradykinin (1-5)
Overview
Description
Bradykinin (1-5): is a major stable metabolite of Bradykinin, formed by the proteolytic action of angiotensin-converting enzyme (ACE). It is a short peptide consisting of five amino acids: arginine, proline, proline, glycine, and phenylalanine. Bradykinin (1-5) is known for its role in various physiological processes, including vasodilation, inflammation, and pain modulation .
Mechanism of Action
Target of Action
The primary targets of Bradykinin (1-5) are the Bradykinin Receptor B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors . These receptors are coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) .
Mode of Action
Bradykinin (1-5) interacts with its targets, the BDKRB1 and BDKRB2 receptors, to initiate a signaling cascade. When exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .
Biochemical Pathways
Bradykinin (1-5) is involved in several biochemical pathways. The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8 and IL-2 . This upregulation of cytokines has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and more .
Pharmacokinetics
Bradykinin (1-5) is a major stable metabolite of Bradykinin, formed by the proteolytic action of angiotensin-converting enzyme (ACE) . Bradykinin is a short-lived vasoactive peptide, with a reported half-life in vivo of 17 seconds, that is rapidly metabolized in the circulation to Bradykinin (1-5) . Bradykinin (1-5) has a terminal half-life of minutes .
Result of Action
The molecular and cellular effects of Bradykinin (1-5)'s action are diverse. It is known to inhibit α- and γ-thrombin-induced platelet aggregation . It also prevents α-thrombin from cleaving the thrombin receptor and liberating thrombin receptor-activating peptide . Bradykinin (1-5) significantly attenuates α-thrombin-induced platelet aggregation .
Biochemical Analysis
Biochemical Properties
Bradykinin (1-5) is part of the larger bradykinin peptide, which is known to interact with various enzymes, proteins, and other biomolecules. The bradykinin-potentiating peptides (BPPs) are a class of angiotensin-I converting enzyme (ACE) inhibitors . The BPPs usually consist of oligopeptides with a high number of proline residues and have a conserved N-terminal pyroglutamate residue . Bradykinin (1-5) likely shares these interactions due to its sequence homology with the larger bradykinin peptide.
Cellular Effects
Bradykinin, including its (1-5) fragment, has a significant impact on various types of cells and cellular processes. It is known to cause arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor . It also causes veins to constrict, thereby leading to leakage into capillary beds due to the increased pressure in the capillaries . In addition, bradykinin is known to stimulate breathing in vagotomized rabbits .
Molecular Mechanism
Bradykinin (1-5) exerts its effects at the molecular level through various mechanisms. It is known that bradykinin signals through Bradykinin Receptor B2 (B2R), which is a G protein-coupled receptor . B2R stimulation leads to the activation of a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT .
Temporal Effects in Laboratory Settings
It is known that bradykinin in plasma is degraded in seconds . Therefore, to have a biologic influence, it must be released in sequestered locations .
Dosage Effects in Animal Models
It is known that bradykinin stimulates breathing in vagotomized rabbits .
Metabolic Pathways
Bradykinin (1-5) is part of the larger bradykinin peptide, which is involved in the kallikrein-kinin system (KKS). Kinins are released from high molecular weight kininogens (HMWK) and low molecular weight kininogens (LMWK) by the action of plasma kallikrein (PK) or tissue kallikrein (TK) .
Transport and Distribution
It is known that bradykinin in plasma is degraded in seconds . Therefore, to have a biologic influence, it must be released in sequestered locations .
Subcellular Localization
It is known that the apelin receptor exhibits nuclear localization in human brain . Distinct cell-dependent mechanisms exist for the nuclear transport of apelin, AT1, and B2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bradykinin (1-5) can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection reagents such as TFA .
Industrial Production Methods: Industrial production of Bradykinin (1-5) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Bradykinin (1-5) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes, leading to the breakdown of the peptide into smaller fragments.
Oxidation: Involving the oxidation of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reduction of disulfide bonds, if present, to free thiol groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin or chymotrypsin under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups.
Scientific Research Applications
Chemistry: Bradykinin (1-5) is used as a model peptide in studies of peptide synthesis, structure-activity relationships, and peptide-protein interactions .
Biology: In biological research, Bradykinin (1-5) is studied for its role in modulating inflammatory responses, vascular permeability, and pain pathways. It is also used in studies of the kallikrein-kinin system .
Medicine: Bradykinin (1-5) has therapeutic potential in treating conditions like hypertension, chronic pain, and inflammatory diseases. It is also investigated for its role in cardiovascular diseases and its potential as a biomarker for certain pathological conditions .
Industry: In the pharmaceutical industry, Bradykinin (1-5) is used in the development of peptide-based drugs and as a reference standard in analytical methods .
Comparison with Similar Compounds
Bradykinin (1-7): Another stable metabolite of Bradykinin, consisting of seven amino acids.
Bradykinin (1-9): The full-length Bradykinin peptide, consisting of nine amino acids.
Uniqueness: Bradykinin (1-5) is unique in its stability and specific biological activities. Unlike the full-length Bradykinin, which is rapidly degraded in the circulation, Bradykinin (1-5) has a longer half-life and distinct physiological effects. Its shorter sequence also makes it easier to synthesize and study in various research applications .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUMSBPLJWFSZ-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946610 | |
Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-89-6 | |
Record name | Bradykinin (1-5) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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